molecular formula C13H11N7O4S B4377236 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

Cat. No.: B4377236
M. Wt: 361.34 g/mol
InChI Key: NAZWGTCXWNTHPL-UHFFFAOYSA-N
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Description

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound that features a quinazolinone core linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions.

    Attachment of the Triazole Ring: The triazole ring can be synthesized through cycloaddition reactions involving azides and alkynes.

    Final Coupling: The quinazolinone and triazole moieties are coupled using appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone or triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Triazole Derivatives: Compounds with similar triazole rings.

Uniqueness

What sets 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE apart is the combination of the quinazolinone and triazole moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O4S/c21-10(5-6-18-7-14-12(17-18)20(23)24)16-19-11(22)8-3-1-2-4-9(8)15-13(19)25/h1-4,7H,5-6H2,(H,15,25)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZWGTCXWNTHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)CCN3C=NC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 2
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 3
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 6
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

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